molecular formula C25H22N2O5S2 B2975027 N-(4-ethoxyphenyl)-2-((2-phenyl-4-(phenylsulfonyl)oxazol-5-yl)thio)acetamide CAS No. 830352-82-4

N-(4-ethoxyphenyl)-2-((2-phenyl-4-(phenylsulfonyl)oxazol-5-yl)thio)acetamide

Cat. No. B2975027
CAS RN: 830352-82-4
M. Wt: 494.58
InChI Key: YCEGGEHSYFWJQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-ethoxyphenyl)-2-((2-phenyl-4-(phenylsulfonyl)oxazol-5-yl)thio)acetamide, also known as EPO-PTA, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. EPO-PTA has been found to inhibit the activity of several enzymes that are involved in various cellular processes, including cancer cell growth and inflammation.

Mechanism of Action

N-(4-ethoxyphenyl)-2-((2-phenyl-4-(phenylsulfonyl)oxazol-5-yl)thio)acetamide inhibits the activity of PDEs, HDACs, and MMPs by binding to their active sites and preventing their enzymatic activity. Inhibition of PDEs and HDACs leads to increased levels of cyclic AMP and acetylated histones, respectively, which can lead to cell cycle arrest and apoptosis in cancer cells. Inhibition of MMPs can lead to decreased tumor invasion and metastasis.
Biochemical and Physiological Effects
N-(4-ethoxyphenyl)-2-((2-phenyl-4-(phenylsulfonyl)oxazol-5-yl)thio)acetamide has been found to have several biochemical and physiological effects. In cancer cells, N-(4-ethoxyphenyl)-2-((2-phenyl-4-(phenylsulfonyl)oxazol-5-yl)thio)acetamide can lead to cell cycle arrest and apoptosis, as well as decreased tumor invasion and metastasis. In inflammation, N-(4-ethoxyphenyl)-2-((2-phenyl-4-(phenylsulfonyl)oxazol-5-yl)thio)acetamide can lead to decreased production of pro-inflammatory cytokines and chemokines, as well as decreased infiltration of immune cells into inflamed tissues.

Advantages and Limitations for Lab Experiments

One advantage of N-(4-ethoxyphenyl)-2-((2-phenyl-4-(phenylsulfonyl)oxazol-5-yl)thio)acetamide is that it is a small molecule inhibitor, which makes it easy to use in cell-based and animal studies. N-(4-ethoxyphenyl)-2-((2-phenyl-4-(phenylsulfonyl)oxazol-5-yl)thio)acetamide has also been found to have low toxicity in vivo. However, one limitation of N-(4-ethoxyphenyl)-2-((2-phenyl-4-(phenylsulfonyl)oxazol-5-yl)thio)acetamide is that it can inhibit the activity of multiple enzymes, which can make it difficult to determine the specific mechanism of action in a given experimental system.

Future Directions

There are several potential future directions for research on N-(4-ethoxyphenyl)-2-((2-phenyl-4-(phenylsulfonyl)oxazol-5-yl)thio)acetamide. One direction is to investigate the potential therapeutic applications of N-(4-ethoxyphenyl)-2-((2-phenyl-4-(phenylsulfonyl)oxazol-5-yl)thio)acetamide in other diseases, such as neurodegenerative diseases and cardiovascular diseases. Another direction is to develop more specific inhibitors of PDEs, HDACs, and MMPs based on the structure of N-(4-ethoxyphenyl)-2-((2-phenyl-4-(phenylsulfonyl)oxazol-5-yl)thio)acetamide. Finally, more studies are needed to determine the optimal dosage and delivery method of N-(4-ethoxyphenyl)-2-((2-phenyl-4-(phenylsulfonyl)oxazol-5-yl)thio)acetamide for therapeutic use.
Conclusion
In conclusion, N-(4-ethoxyphenyl)-2-((2-phenyl-4-(phenylsulfonyl)oxazol-5-yl)thio)acetamide is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer and inflammation. N-(4-ethoxyphenyl)-2-((2-phenyl-4-(phenylsulfonyl)oxazol-5-yl)thio)acetamide inhibits the activity of several enzymes, including PDEs, HDACs, and MMPs, which can lead to cell cycle arrest, apoptosis, and decreased tumor invasion and metastasis. N-(4-ethoxyphenyl)-2-((2-phenyl-4-(phenylsulfonyl)oxazol-5-yl)thio)acetamide has several advantages, including its low toxicity and ease of use in cell-based and animal studies. However, more studies are needed to determine the optimal dosage and delivery method of N-(4-ethoxyphenyl)-2-((2-phenyl-4-(phenylsulfonyl)oxazol-5-yl)thio)acetamide for therapeutic use.

Synthesis Methods

The synthesis of N-(4-ethoxyphenyl)-2-((2-phenyl-4-(phenylsulfonyl)oxazol-5-yl)thio)acetamide involves the reaction of 2-phenyl-4-(phenylsulfonyl)oxazole-5-thiol with 4-ethoxyphenylacetyl chloride in the presence of a base. The resulting compound is then purified by column chromatography to obtain N-(4-ethoxyphenyl)-2-((2-phenyl-4-(phenylsulfonyl)oxazol-5-yl)thio)acetamide in high yield and purity.

Scientific Research Applications

N-(4-ethoxyphenyl)-2-((2-phenyl-4-(phenylsulfonyl)oxazol-5-yl)thio)acetamide has been extensively studied for its potential therapeutic applications in cancer and inflammation. It has been found to inhibit the activity of several enzymes, including phosphodiesterases (PDEs) and histone deacetylases (HDACs), which are involved in cancer cell growth and inflammation. N-(4-ethoxyphenyl)-2-((2-phenyl-4-(phenylsulfonyl)oxazol-5-yl)thio)acetamide has also been found to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the breakdown of extracellular matrix and tissue remodeling.

properties

IUPAC Name

2-[[4-(benzenesulfonyl)-2-phenyl-1,3-oxazol-5-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O5S2/c1-2-31-20-15-13-19(14-16-20)26-22(28)17-33-25-24(34(29,30)21-11-7-4-8-12-21)27-23(32-25)18-9-5-3-6-10-18/h3-16H,2,17H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCEGGEHSYFWJQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=C(N=C(O2)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.